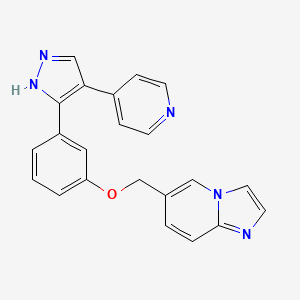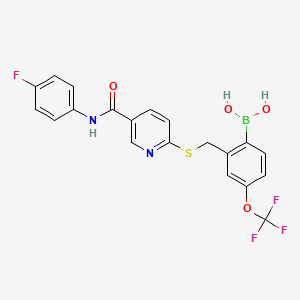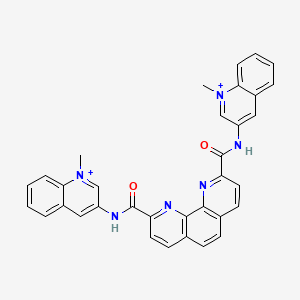![molecular formula C25H27F2N4O8P B11935252 benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)
benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acelarin (NUC-1031) is a novel anti-cancer agent developed using ProTide technology to overcome resistance mechanisms associated with gemcitabine, a widely used nucleoside analogue. Acelarin is a phosphoramidate modification of gemcitabine, designed to enhance its stability and efficacy in treating various cancers, including pancreatic ductal adenocarcinoma, biliary tract cancer, and ovarian cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acelarin is synthesized through a series of chemical reactions involving the modification of gemcitabine. The key step involves the addition of a phosphoramidate group to gemcitabine, which protects the compound from enzymatic degradation and enhances its cellular uptake .
Industrial Production Methods: The industrial production of Acelarin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Acelarin undergoes various chemical reactions, including:
Oxidation: Acelarin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Acelarin, altering its chemical properties.
Substitution: Substitution reactions can introduce different substituents into the Acelarin molecule, potentially enhancing its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products: The major products formed from these reactions include various derivatives of Acelarin with modified chemical properties and potentially enhanced biological activity .
Applications De Recherche Scientifique
Acelarin has a wide range of scientific research applications, including:
Chemistry: Acelarin is used as a model compound to study nucleoside analogues and their modifications.
Biology: It is employed in research to understand cellular uptake mechanisms and resistance pathways.
Medicine: Acelarin is being investigated in clinical trials for its efficacy in treating various cancers, including pancreatic, biliary tract, and ovarian cancers
Industry: The compound is used in the development of new anti-cancer therapies and drug delivery systems
Mécanisme D'action
Acelarin exerts its effects by bypassing the key resistance mechanisms associated with gemcitabine. It enters cancer cells independent of the human equilibrative nucleoside transporter and does not require deoxycytidine kinase-mediated activation. Once inside the cell, Acelarin is converted to its active form, which inhibits DNA synthesis and induces cell death. The compound also resists cytidine deaminase-mediated breakdown, enhancing its stability and efficacy .
Comparaison Avec Des Composés Similaires
Gemcitabine: A widely used nucleoside analogue with limited efficacy due to resistance mechanisms.
NUC-3373: Another ProTide compound derived from 5-fluorouracil, used in cancer therapy
Uniqueness of Acelarin: Acelarin’s unique phosphoramidate modification allows it to overcome the resistance mechanisms that limit the efficacy of gemcitabine. This modification enhances its stability, cellular uptake, and overall anti-cancer activity, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C25H27F2N4O8P |
|---|---|
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21-,23+,40?/m0/s1 |
Clé InChI |
NHTKGYOMICWFQZ-BSMFTPRPSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)

